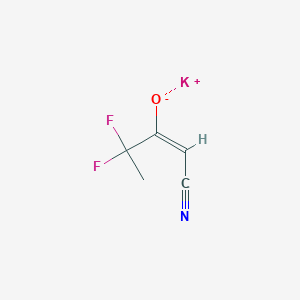

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate, commonly known as KODIFF, is a versatile reagent used in organic synthesis. It is a potassium salt of (E)-1-cyano-3,3-difluorobut-1-en-2-ol, which is a colorless liquid with a boiling point of 83°C. KODIFF is widely used in various chemical reactions, including Michael addition, aldol condensation, and Knoevenagel condensation.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The study of potassium compounds' crystal structures provides insights into their electronic configurations and potential applications in materials science. For example, the crystal structure of potassium salts, such as the potassium salt of an organic anion studied by Tafeenko et al. (2003), shows how potassium can participate in forming three-dimensional structures with specific electronic properties. These findings have implications for designing new materials with desired electrical or optical characteristics Tafeenko et al., 2003.

High-Energy Cathode Materials for Batteries

Potassium's role in developing high-energy cathode materials for potassium-ion batteries highlights its potential in energy storage technologies. Xue et al. (2017) demonstrated a cyanoperovskite as a potassium cathode, showing high voltage and capacity, which could make potassium-ion batteries competitive for large-scale electricity storage applications. This research underscores potassium's utility in advancing battery technology beyond lithium-ion systems Xue et al., 2017.

Agricultural Research

Potassium is a critical nutrient in agriculture, influencing crop nutrition and soil health. Research by Römheld and Kirkby (2010) discussed potassium's role in plant physiology and nutrition, highlighting the need for further studies on its availability in soils and its impact on crop quality under stress conditions. This research emphasizes the importance of potassium in developing sustainable farming practices and enhancing food security Römheld & Kirkby, 2010.

Luminescence Properties

The luminescence properties of potassium compounds, such as those studied by Tafeenko et al. (2009), can be leveraged in developing new optical materials and sensors. The relationship between structural features and emission properties provides a foundation for designing compounds with specific luminescence characteristics for applications in lighting, displays, and bioimaging Tafeenko et al., 2009.

Mecanismo De Acción

Target of Action

The primary target of Potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate is likely to be the cellular mechanisms that regulate potassium levels within the body. Potassium is a critical electrolyte that plays a vital role in maintaining the resting membrane potential of cells . It is involved in nerve signal transmission, muscle contraction, and maintaining heart function .

Mode of Action

This compound’s interaction with its targets involves the regulation of potassium ions across the cell membrane. This regulation is primarily controlled by the Na+/K+ ATPase, a transmembrane pump that uses active transport to move sodium ions out of the cell and potassium ions into the cell . This movement of ions maintains the ion gradients, which are essential for normal cell function, including nerve signal transmission and muscle contraction .

Biochemical Pathways

This compound affects the biochemical pathways related to potassium homeostasis. The maintenance of potassium balance involves several different methods, including renal excretion of potassium in response to variations in intake . Insulin and beta-adrenergic tone also play critical roles in maintaining the internal distribution of potassium under normal conditions .

Pharmacokinetics

The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . The specific ADME properties of this compound would depend on its chemical structure and may need further investigation.

Result of Action

The molecular and cellular effects of this compound’s action would be the regulation of potassium levels within the body. This regulation is crucial for normal cellular function, including nerve signal transmission and muscle contraction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the individual’s diet, the presence of other electrolytes, and the pH of the body fluids . For instance, alkalosis can cause a decrease in extracellular potassium concentration, leading to a shift of potassium into cells .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

potassium;(E)-1-cyano-3,3-difluorobut-1-en-2-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO.K/c1-5(6,7)4(9)2-3-8;/h2,9H,1H3;/q;+1/p-1/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYSRWYEWIYRHN-VEELZWTKSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=CC#N)[O-])(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C#N)/[O-])(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2KNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)